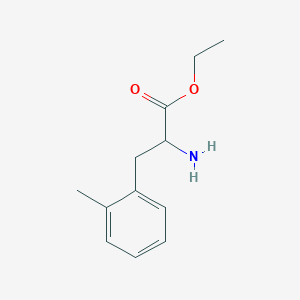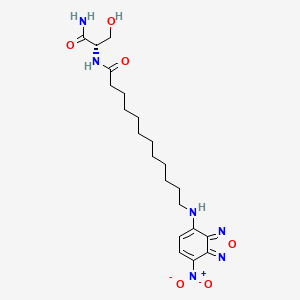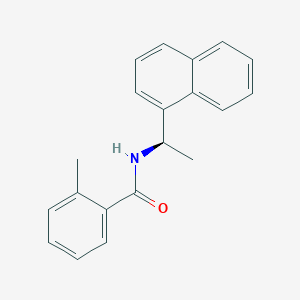![molecular formula C8H10Cl4N2O2 B13821903 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone CAS No. 4556-76-7](/img/structure/B13821903.png)
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is a heterocyclic organic compound with the molecular formula C8H10Cl4N2O2 . It is known for its unique structure, which includes a piperazine ring substituted with dichloroacetyl groups. This compound is used primarily in research and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone typically involves the reaction of piperazine with dichloroacetyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by maintaining stringent reaction conditions and using industrial-grade reagents and solvents. The purification of the compound is usually achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Applications De Recherche Scientifique
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The dichloroacetyl groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The piperazine ring structure allows for binding to specific receptors or enzymes, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone: Similar structure but with fewer chlorine atoms.
1,4-Bis(dichloroacetyl)piperazine: Another compound with dichloroacetyl groups on a piperazine ring.
Uniqueness
2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
4556-76-7 |
|---|---|
Formule moléculaire |
C8H10Cl4N2O2 |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
2,2-dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H10Cl4N2O2/c9-5(10)7(15)13-1-2-14(4-3-13)8(16)6(11)12/h5-6H,1-4H2 |
Clé InChI |
OSFGXXUNAJQXGH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
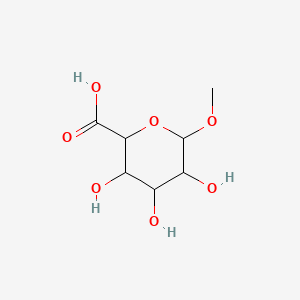

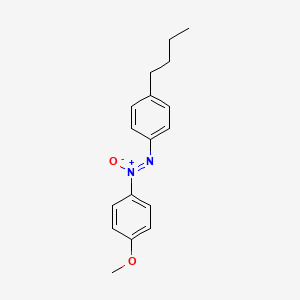
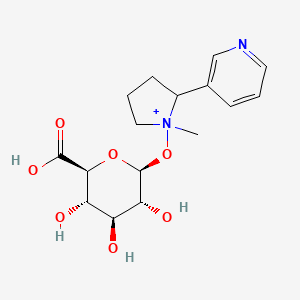
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)

